2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-14-3-7-16(8-4-14)13-23-18-19-11-12-20(18)24(21,22)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFIGUHBCLYMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzylthiol with a tosylated imidazole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
(a) 2-(2-Methylbenzylthio)-1H-imidazole-4,5-carboxylic Acid Derivatives (5a–5g)
- Key Features : These compounds feature a 2-methylbenzylthio group and carboxylic acid substituents at positions 4 and 3.
- The carboxylic acid groups enhance hydrophilicity, contrasting with the hydrophobic tosyl group in the target compound .
(b) 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole
- Key Features : A 2-chlorobenzylthio group replaces the 4-methylbenzylthio group.
- Comparison: The chlorine atom introduces electron-withdrawing effects, increasing the thioether’s susceptibility to oxidation compared to the methyl group in the target compound.
(c) 2-(Trifluoromethylphenyl)-4,5-diphenyl-1H-imidazole
- Key Features : A trifluoromethylphenyl group at position 2 and fully aromatic 4,5-diphenyl substituents.
- Fully aromatic substituents enhance π-π stacking, unlike the partially saturated core of the target compound .
Variations in Core Saturation and Position 1 Substituents
(a) 1-Tosyl vs. 1-Unsubstituted Imidazoles
- Example : 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole
- Key Features : A 4-methoxyphenyl group at position 1 and fully aromatic core.
- Comparison :
- The methoxy group is electron-donating, opposing the electron-withdrawing tosyl group in the target compound.
- Fully aromatic cores exhibit greater planarity, influencing crystallinity and intermolecular interactions .
(b) 4,5-Dihydroimidazole vs. Fully Aromatic Derivatives
- Example: 4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol Key Features: A fully aromatic core with pyridyl and hydroxyphenyl groups. Comparison:
- The hydroxyphenyl group enables hydrogen bonding, absent in the target compound’s hydrophobic tosyl group.
- Pyridyl substituents introduce nitrogen-based coordination sites, useful in metal-binding applications .
Functional Group Comparisons
Research Findings and Implications
- Reactivity: The tosyl group in the target compound may act as a leaving group in nucleophilic substitution reactions, a feature absent in non-sulfonylated analogs .
- Biological Activity : The 4-methylbenzylthio group’s lipophilicity could enhance membrane permeability compared to hydrophilic derivatives like carboxylic acid-containing imidazoles .
- Crystallinity : Hydrogen bonding in hydroxyphenyl or pyridyl derivatives (e.g., ) contrasts with the target compound’s reliance on van der Waals interactions from methyl and tosyl groups .
Biological Activity
2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
The synthesis of this compound typically involves the cyclization of appropriate precursors, such as 4-methylbenzylthiol and tosylated imidazole derivatives. The reaction is generally performed in the presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) at elevated temperatures.
Chemical Structure
The compound has the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | 2-[(4-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
| Molecular Formula | C18H20N2O2S2 |
| Molecular Weight | 366.49 g/mol |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have demonstrated that imidazole derivatives can possess significant antibacterial properties. For instance, Jain et al. evaluated various imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, finding promising antimicrobial potential . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.
Anticancer Properties
Imidazole derivatives have been recognized for their anticancer activity. Research has identified compounds with IC50 values ranging from 80 nM to 1 µM against various cancer cell lines, indicating a strong potential for tubulin polymerization inhibition . This mechanism is crucial as it disrupts cancer cell division. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation due to its structural characteristics.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets involved in critical biochemical pathways. For instance:
- Antimicrobial Action : The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
- Anticancer Mechanism : It may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.
Case Study: Anticancer Activity
A recent study explored the effects of imidazole derivatives on tubulin polymerization and cell viability in various cancer cell lines. The findings indicated that compounds similar to this compound could significantly inhibit cell proliferation at low concentrations (IC50 values < 500 nM) .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
